molecular formula C16H15Br2NO2 B14942158 2,6Dibromo 4(4tertbutylphenoxy)nitrosobenzene

2,6Dibromo 4(4tertbutylphenoxy)nitrosobenzene

Cat. No.: B14942158
M. Wt: 413.10 g/mol
InChI Key: LAKPZLKGSVCHKP-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene is an organic compound with a complex structure that includes bromine, tert-butyl, phenoxy, and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific solvents and temperature control to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atoms and phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitroso groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15Br2NO2

Molecular Weight

413.10 g/mol

IUPAC Name

1,3-dibromo-5-(4-tert-butylphenoxy)-2-nitrosobenzene

InChI

InChI=1S/C16H15Br2NO2/c1-16(2,3)10-4-6-11(7-5-10)21-12-8-13(17)15(19-20)14(18)9-12/h4-9H,1-3H3

InChI Key

LAKPZLKGSVCHKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N=O)Br

Origin of Product

United States

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